2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
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Overview
Description
2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a chemical compound with a complex structure that includes a cyclopropyl group, a methyl group, and a triazaspiro[4.5]decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves multiple steps, starting with the formation of the triazaspiro[4.5]decane core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and ketones. The cyclopropyl and methyl groups are then introduced through subsequent reactions, often involving reagents like cyclopropyl bromide and methyl iodide.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products of these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, 2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride may be used as a tool to study enzyme inhibition or receptor binding, contributing to the understanding of biological processes.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases. Its unique structure may offer advantages in drug design and efficacy.
Industry: In the industrial sector, this compound could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione
Other cyclopropyl-containing compounds
Methyl-substituted triazaspiro compounds
Uniqueness: 2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride stands out due to its specific combination of structural features, which may confer unique chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities and advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-14-9(8-2-3-8)13-11(10(14)15)4-6-12-7-5-11;/h8,12H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWMQQXULYRUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2(C1=O)CCNCC2)C3CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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